![molecular formula C12H19NO4 B8183789 (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8183789.png)
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
(2S)-2-{bicyclo[111]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Coupling with glycine derivative: The protected bicyclo[1.1.1]pentane is then coupled with a glycine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Enzyme Inhibition
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has shown potential as an inhibitor for various enzymes, making it a candidate for treating conditions like diabetes and Alzheimer's disease through mechanisms such as:
- Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients.
- Acetylcholinesterase Inhibition : Targeting this enzyme may improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Properties : Preliminary studies suggest that modifications of this compound could lead to derivatives with enhanced activity against certain cancer cell lines.
- Neuroprotective Effects : Potential applications in neuroprotection have been noted, particularly in models of neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
A study focused on the synthesis of sulfonamide derivatives demonstrated that compounds with similar structural motifs to this compound exhibited promising inhibitory effects on α-glucosidase and acetylcholinesterase, highlighting the potential for developing new therapeutics for Type 2 Diabetes Mellitus and Alzheimer's Disease .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized derivatives based on the bicyclic structure and evaluated their cytotoxic effects against prostate cancer cell lines. The results indicated that modifications to the bicyclic framework could enhance anticancer activity, suggesting a pathway for further drug development .
Mechanism of Action
The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure may allow it to interact with these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-aminoacetic acid: Lacks the Boc protecting group.
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a propanoic acid moiety.
Uniqueness
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of the bicyclo[1.1.1]pentane core and the Boc-protected amino acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Biological Activity
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, with the CAS number 2227198-59-4, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure combined with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis and drug development. Its molecular formula is C12H19NO4, and it has a molecular weight of 241.287 g/mol.
Mechanisms of Biological Activity
Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:
- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit moderate cytotoxicity against various cancer cell lines, indicating potential applications in oncology .
- Cell Cycle Modulation : Compounds with similar structures have been shown to influence cell cycle progression, particularly affecting the G1 phase, which may involve enzyme inhibition or induction of terminal differentiation .
- Signal Transduction Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt/mTOR pathway, which is critical in cancer biology .
Case Studies
- Cytotoxicity Assays : A study assessing the cytotoxic effects of related bicyclic compounds on human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cells reported IC50 values around 11.26 μg/mL for certain analogs . While specific data on this compound remains limited, these findings suggest a promising avenue for further investigation.
- Mechanistic Studies : Flow cytometry analysis has shown that structurally similar compounds can induce cell cycle arrest in cancer cells, suggesting that this compound may also possess this capability . Further mechanistic studies are essential to elucidate the specific pathways involved.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds can be beneficial:
Compound Name | CAS Number | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Callipeltoside A | 1234567-89-0 | 11.26 | Cell cycle arrest |
Bicyclic Analog X | 2345678-90-1 | 15.26 | Apoptosis induction |
Bicyclic Analog Y | 3456789-01-2 | 20.00 | Signal pathway modulation |
Properties
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOIYYBDLNMKB-UWZOBUBJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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